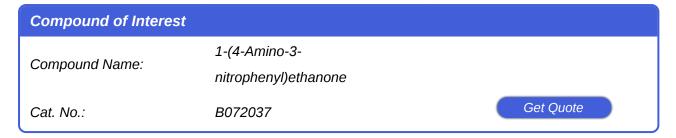


# Technical Guide: Structural Analysis and Characterization of 1-(4-Amino-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(4-Amino-3-nitrophenyl)ethanone**, also known as 4-Amino-3-nitroacetophenone, is an aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its molecular structure, featuring an aminophenyl moiety functionalized with a nitro group and an acetyl group, provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, a proposed synthetic protocol, and detailed methodologies for its spectroscopic analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

# **Physicochemical Properties**

The fundamental physicochemical properties of **1-(4-Amino-3-nitrophenyl)ethanone** are summarized in the table below.



Property	Value	Reference
CAS Number	1432-42-4	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	180.16 g/mol	[1][2]
Canonical SMILES	CC(=O)C1=CC(=C(C=C1)N) INVALID-LINK[O-]	[1]
InChI Key	VEIXVSPCPGWULB- UHFFFAOYSA-N	[3]
Appearance	Solid	
Purity	Typically available at ≥95%	

# Synthesis of 1-(4-Amino-3-nitrophenyl)ethanone

A plausible synthetic route for **1-(4-Amino-3-nitrophenyl)ethanone** involves the nitration of 4-aminoacetophenone. The amino group is first protected by acetylation to direct the nitration to the position ortho to the amino group and to prevent oxidation of the amino group. The acetyl protecting group is then removed by hydrolysis to yield the final product.



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Caption: Proposed synthetic pathway for **1-(4-Amino-3-nitrophenyl)ethanone**.

## **Experimental Protocol: Synthesis**

Step 1: Acetylation of 4-Aminoacetophenone



- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equiv.) in pyridine.
- Cool the solution in an ice bath and add acetic anhydride (1.1 equiv.) dropwise with stirring.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
- Pour the reaction mixture into cold water to precipitate the product.
- Collect the solid by vacuum filtration, wash with water, and dry to obtain 4acetamidoacetophenone.

#### Step 2: Nitration of 4-Acetamidoacetophenone

- To a flask containing concentrated sulfuric acid, cool it to 0-5 °C in an ice-salt bath.
- Slowly add 4-acetamidoacetophenone (1 equiv.) in portions while maintaining the temperature below 10 °C.
- Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric
  acid.
- Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone, ensuring the temperature does not exceed 10 °C.
- After the addition, allow the mixture to stir at room temperature for 1-2 hours.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-acetamido-3-nitroacetophenone.

#### Step 3: Hydrolysis of 4-Acetamido-3-nitroacetophenone

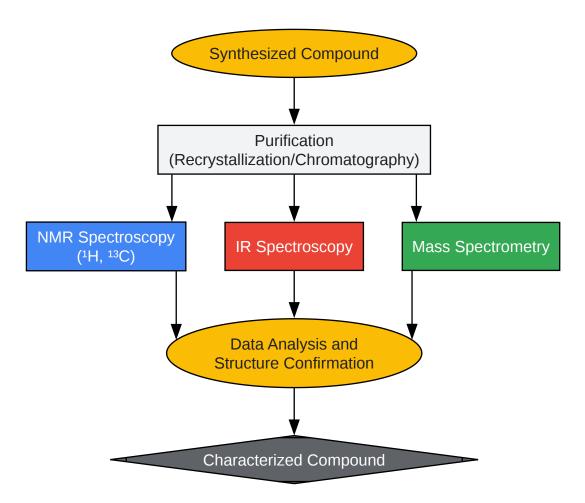
• In a round-bottom flask, suspend 4-acetamido-3-nitroacetophenone (1 equiv.) in a mixture of ethanol and concentrated hydrochloric acid.



- Heat the mixture to reflux for 4-6 hours.
- Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
- Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure **1-(4-amino-3-nitrophenyl)ethanone**.

# **Structural Analysis and Characterization**

The structural elucidation of a newly synthesized compound like **1-(4-Amino-3-nitrophenyl)ethanone** is a systematic process involving various spectroscopic techniques.



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Caption: General workflow for the structural characterization of a chemical compound.



# **Spectroscopic Data**

Disclaimer: Experimental spectroscopic data for **1-(4-Amino-3-nitrophenyl)ethanone** is not readily available in the public domain. The following data is predicted or based on the analysis of structurally similar compounds and should be used as a reference. Actual experimental values may vary.

#### 4.1.1 <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration	Assignment
~8.5	d	1H	H-2
~7.8	dd	1H	H-6
~6.8	d	1H	H-5
~6.0	br s	2H	-NH <sub>2</sub>
~2.5	S	3H	-COCH₃

#### 4.1.2 <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm) (Predicted)	Assignment
~197	C=O
~150	C-4
~135	C-2
~132	C-6
~130	C-3
~120	C-1
~115	C-5
~26	-COCH₃



#### 4.1.3 Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Assignment
3450 - 3300	N-H stretch (amine)
3100 - 3000	C-H stretch (aromatic)
2950 - 2850	C-H stretch (aliphatic)
~1680	C=O stretch (ketone)
1620 - 1580	N-H bend (amine)
~1530 and ~1350	N-O stretch (nitro, asymmetric and symmetric)

#### 4.1.4 Mass Spectrometry (MS)

m/z (Predicted)	Assignment
180	[M] <sup>+</sup> (Molecular Ion)
165	[M - CH₃] <sup>+</sup>
134	[M - NO <sub>2</sub> ] <sup>+</sup>
120	[M - COCH <sub>3</sub> - H] <sup>+</sup>
43	[COCH₃] <sup>+</sup>

## **Experimental Protocols: Spectroscopy**

#### 4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For <sup>13</sup>C NMR, a larger number of scans (e.g., 1024 or more) is typically required.



• Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

#### 4.2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### 4.2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions
  against their mass-to-charge (m/z) ratio. For high-resolution mass spectrometry (HRMS), the
  exact mass of the molecular ion is determined to confirm the elemental composition.
- Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain further structural information.

## **Biological Significance**

While specific biological activities for **1-(4-Amino-3-nitrophenyl)ethanone** are not extensively documented, the broader class of aminoacetophenone derivatives has been investigated for various pharmacological properties. For instance, derivatives of 4-aminoacetophenone have been explored for their potential as anticancer and antimicrobial agents[4][5]. The presence of the nitro group in the target molecule could also modulate its biological activity, making it a compound of interest for further investigation in drug discovery programs.



## Conclusion

This technical guide has provided a detailed overview of the structural analysis and characterization of **1-(4-Amino-3-nitrophenyl)ethanone**. While direct experimental spectroscopic data remains scarce in public literature, this document offers a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The provided protocols and predictive data serve as a valuable starting point for researchers working with this compound, facilitating its synthesis, purification, and structural confirmation, and enabling its further application in the development of novel chemical entities.

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